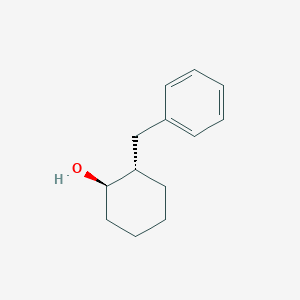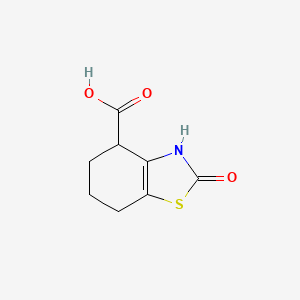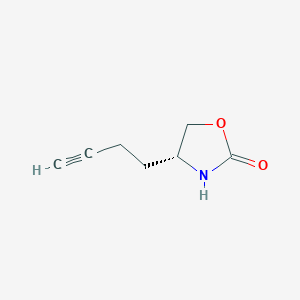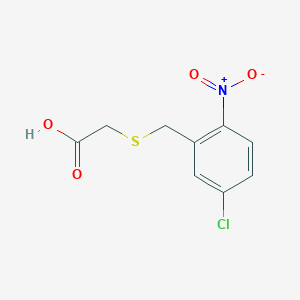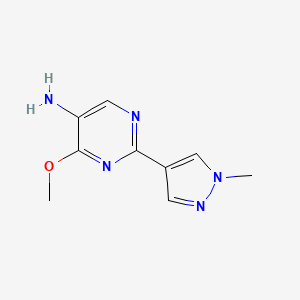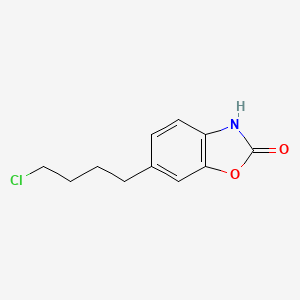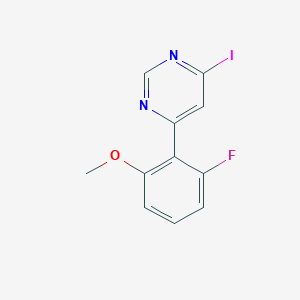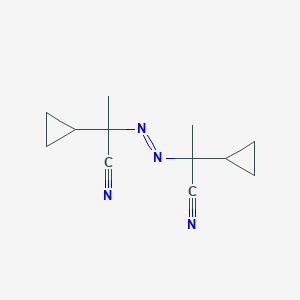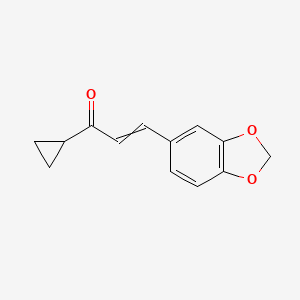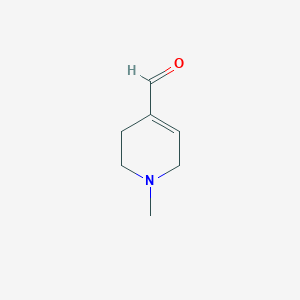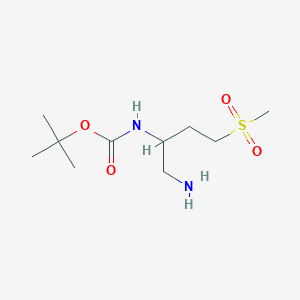
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-amino-4-(methylsulfonyl)butan-2-yl]carbamate typically involves multiple steps, including the protection of amino groups, sulfonylation, and carbamate formation. One common method involves the reaction of tert-butyl carbamate with an appropriate amino alcohol, followed by sulfonylation using methylsulfonyl chloride under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [1-amino-4-(methylsulfonyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylsulfonyl group may also participate in interactions with biological molecules, affecting cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Methylsulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity.
Uniqueness
tert-butyl N-(1-amino-4-methanesulfonylbutan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C10H22N2O4S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-4-methylsulfonylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-10(2,3)16-9(13)12-8(7-11)5-6-17(4,14)15/h8H,5-7,11H2,1-4H3,(H,12,13) |
InChI Key |
KHRDNIKESIRIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N[(3-methylphenyl)acetyl]anthranilic acid](/img/structure/B8288429.png)
![3-[2-(3-Hydroxy-propyl)-thiophen-3-yl]-propionitrile](/img/structure/B8288442.png)
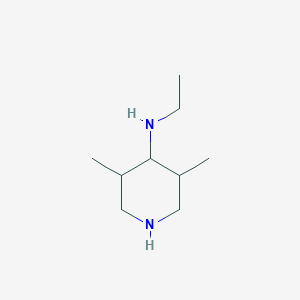
![4-Hydroxy-6-[3-(2-phenylethoxy)phenyl]-3-[(2-phenylethyl)thio]-2H-pyran-2-one](/img/structure/B8288451.png)
